3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide
Overview
Description
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group, a trifluoroacetyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 2,2,2-trifluoroacetic anhydride, and propanamide.
Formation of Intermediate: 4-chlorobenzaldehyde reacts with 2,2,2-trifluoroacetic anhydride in the presence of a base such as pyridine to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with propanamide under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]butanamide: Similar structure with a butanamide backbone.
3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]pentanamide: Similar structure with a pentanamide backbone.
Uniqueness
Structural Differences: The presence of the propanamide backbone in 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide distinguishes it from its analogs, potentially leading to different chemical and biological properties.
Reactivity: The specific arrangement of functional groups in this compound may result in unique reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-3-1-6(2-4-7)8(5-9(16)18)17-10(19)11(13,14)15/h1-4,8H,5H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIIDDAJCQDROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)NC(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187773 | |
Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-82-4 | |
Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439110-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301187773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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